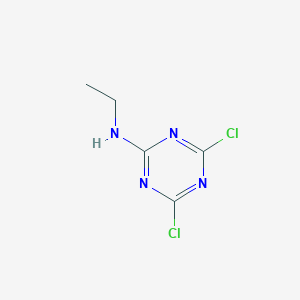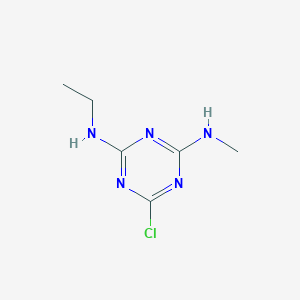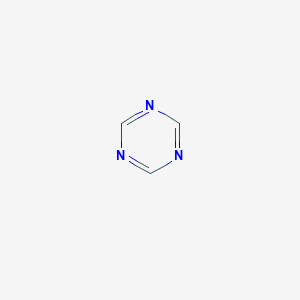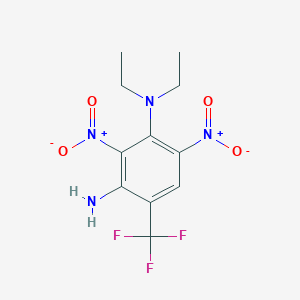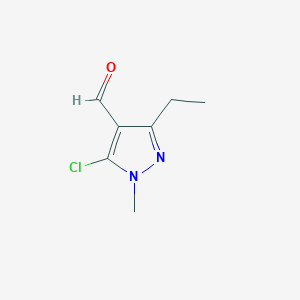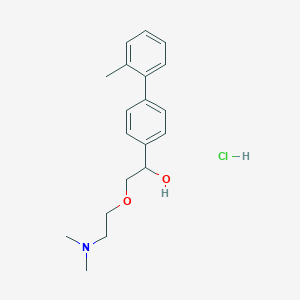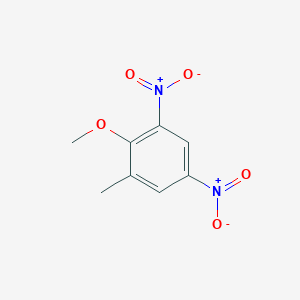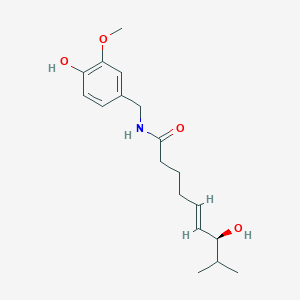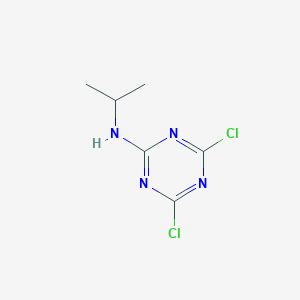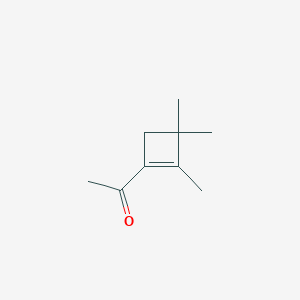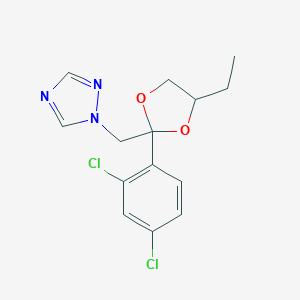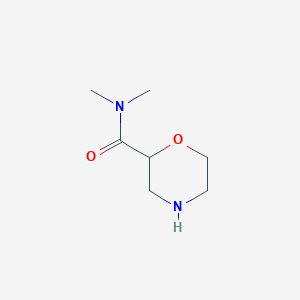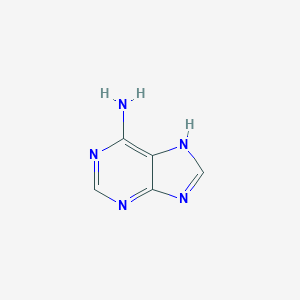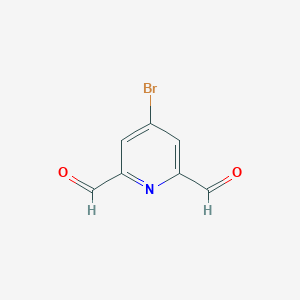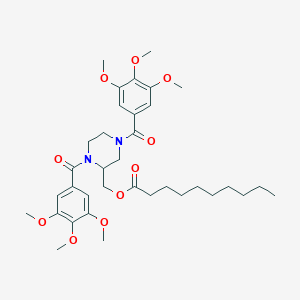
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate, also known as BPTMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTMD is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.
Wirkmechanismus
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is not fully understood. However, it has been suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate can inhibit the growth of cancer cells and induce apoptosis. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have low toxicity, which is important for the development of new drugs. However, there are also limitations to the use of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, more research is needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate.
Zukünftige Richtungen
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. One area of research is to further investigate its mechanism of action. In addition, more studies are needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. Further research is also needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in combination with other drugs for the treatment of cancer.
Synthesemethoden
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been reported in several scientific journals, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have potential applications in scientific research. One of the main areas of research is in the field of cancer. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
129229-92-1 |
|---|---|
Produktname |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate |
Molekularformel |
C35H50N2O10 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl decanoate |
InChI |
InChI=1S/C35H50N2O10/c1-8-9-10-11-12-13-14-15-31(38)47-23-26-22-36(34(39)24-18-27(41-2)32(45-6)28(19-24)42-3)16-17-37(26)35(40)25-20-29(43-4)33(46-7)30(21-25)44-5/h18-21,26H,8-17,22-23H2,1-7H3 |
InChI-Schlüssel |
OYHTTZDJDLVHDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
Decanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



